REACTION_SMILES
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[CH2:15]([Cl:16])[Cl:17].[CH3:5][S:6][c:7]1[cH:8][cH:9][c:10]([CH2:11][OH:12])[cH:13][cH:14]1.[S:1]([Cl:2])([Cl:3])=[O:4].[cH:18]1[cH:19][cH:20][n:21][cH:22][cH:23]1>>[Cl:3][CH2:11][c:10]1[cH:9][cH:8][c:7]([S:6][CH3:5])[cH:14][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ccc(CO)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CSc1ccc(CCl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |